5-Iodo-2-[(oxan-4-yl)methoxy]aniline
Description
5-Iodo-2-[(oxan-4-yl)methoxy]aniline is a substituted aniline derivative featuring an iodine atom at the 5-position of the aromatic ring and a tetrahydropyran-4-ylmethoxy group at the 2-position. This compound is structurally related to intermediates used in pharmaceutical synthesis and materials science, where substituent patterns influence reactivity and physicochemical properties .
Properties
IUPAC Name |
5-iodo-2-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESVWZSRRTCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline typically involves the iodination of a suitable aniline precursor followed by the introduction of the oxan-4-ylmethoxy group. One common method involves the following steps:
Iodination: The starting material, 2-[(oxan-4-yl)methoxy]aniline, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Protection and Deprotection: Protecting groups may be used to selectively iodinate the desired position without affecting other functional groups. After iodination, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(oxan-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Products with various substituents replacing the iodine atom.
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
5-Iodo-2-[(oxan-4-yl)methoxy]aniline serves as an important pharmaceutical intermediate. Its structural characteristics enable it to function effectively in the synthesis of various bioactive compounds. The following applications are noteworthy:
- Antimicrobial Activity :
-
Anticancer Properties :
- Research has demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that 5-Iodo-2-[(oxan-4-yl)methoxy]aniline could be explored for anticancer drug development. Studies have shown good cytotoxicity against breast cancer cell lines while maintaining low toxicity on normal cells .
- Synthesis of Dyes :
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Activity Study :
A study investigated the binding interactions of derivatives with bacterial proteins, revealing higher binding energies compared to standard drugs like chloramphenicol. This suggests that these compounds could be promising candidates for new antibacterial therapies . -
Cytotoxicity Assessment :
In vitro tests conducted on various cancer cell lines demonstrated that derivatives based on the structure of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline exhibited significant cytotoxicity, with IC50 values indicating effective anti-cancer potential while sparing normal cells .
Mechanism of Action
The mechanism of action of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the oxan-4-ylmethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent groups (e.g., alkyl chains, halogens, heterocycles) and their positions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on analogs (e.g., 5-fluoro derivative ).
Biological Activity
5-Iodo-2-[(oxan-4-yl)methoxy]aniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, mechanisms of action, and the biological effects observed in various studies.
Chemical Structure and Properties
5-Iodo-2-[(oxan-4-yl)methoxy]aniline features an iodine atom, a methoxy group, and a tetrahydropyran (oxan) ring. The presence of these functional groups is crucial for its biological activity and interaction with molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16INO2 |
| Molecular Weight | 305.17 g/mol |
| IUPAC Name | 5-Iodo-2-[(oxan-4-yl)methoxy]aniline |
| Chemical Class | Aniline Derivative |
The biological activity of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom enhances the compound's binding affinity through halogen bonding, while the oxan ring contributes to its structural stability and solubility in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially inhibiting or activating target proteins involved in disease processes.
Anticancer Properties
Preliminary studies indicate that 5-Iodo-2-[(oxan-4-yl)methoxy]aniline exhibits anticancer activity. Research has shown that similar compounds with an aniline structure can inhibit cancer cell proliferation by interfering with signaling pathways critical for tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
Antimicrobial Activity
Studies have reported that derivatives of aniline compounds demonstrate antimicrobial effects against several bacterial strains. While specific data on 5-Iodo-2-[(oxan-4-yl)methoxy]aniline is limited, related compounds have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Anticancer Activity Study : A study examining the effects of an analogous compound demonstrated a significant reduction in cell viability in breast cancer cell lines, suggesting that the structural features of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline may confer similar effects .
- Anti-inflammatory Research : In a model of acute inflammation, compounds similar to 5-Iodo-2-[(oxan-4-yl)methoxy]aniline inhibited swelling and pain responses significantly compared to controls .
- Antimicrobial Evaluation : A comparative study highlighted that anilines with methoxy groups exhibited enhanced antibacterial properties, indicating potential for 5-Iodo-2-[(oxan-4-yl)methoxy]aniline in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
